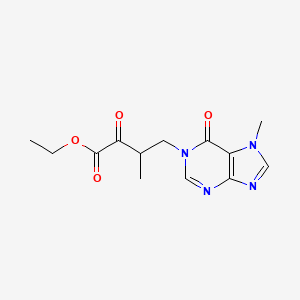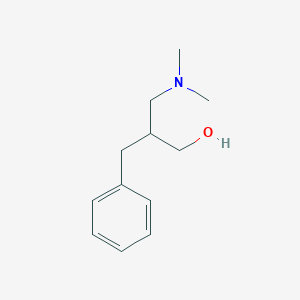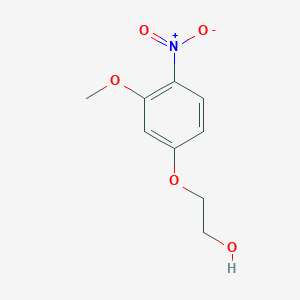
2-(1,3-Dithiolan-2-ylidene)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dithiolan-2-ylidene)cyclohexanone is an organic compound with the molecular formula C₉H₁₂OS₂. It is characterized by a cyclohexanone ring substituted with a 1,3-dithiolan-2-ylidene group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiolan-2-ylidene)cyclohexanone typically involves the reaction of cyclohexanone with 1,3-dithiolane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dithiolan-2-ylidene)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce different reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-(1,3-Dithiolan-2-ylidene)cyclohexanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dithiolan-2-ylidene)cyclohexanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or pathways, depending on its chemical structure and the context of its use. The exact molecular targets and pathways involved can vary based on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(1,3-Dithiolan-2-ylidene)cyclohexanone include:
- 1,2-Dithiolane
- 2,5-Bis(1,3-dithiolan-2-ylidene)-1,3,4,6-tetrathiapentalene
- 2,5-Bis(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene
Uniqueness
This compound is unique due to its specific combination of a cyclohexanone ring and a 1,3-dithiolan-2-ylidene group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Propiedades
Número CAS |
50590-74-4 |
|---|---|
Fórmula molecular |
C9H12OS2 |
Peso molecular |
200.3 g/mol |
Nombre IUPAC |
2-(1,3-dithiolan-2-ylidene)cyclohexan-1-one |
InChI |
InChI=1S/C9H12OS2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H2 |
Clave InChI |
MISXBSXTXGFHJF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(=C2SCCS2)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2-Ethoxyethyl)-2-methyl-5-(4-methylsulphonyl)phenyl-1-phenyl]-1H-pyrrole](/img/structure/B13895660.png)
![Sodium;3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13895664.png)
![tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride](/img/structure/B13895665.png)
![Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13895673.png)
![benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate](/img/structure/B13895682.png)
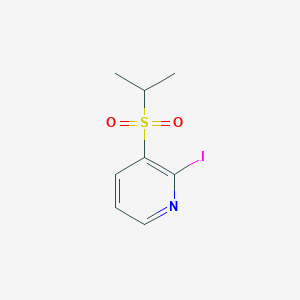

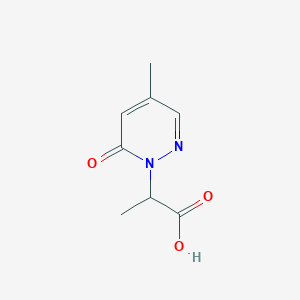
![butyl (2S)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate](/img/structure/B13895698.png)

